molecular formula C8H11ClN2O2S B6210858 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine CAS No. 1596975-64-2

4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine

Cat. No.: B6210858
CAS No.: 1596975-64-2
M. Wt: 234.70 g/mol
InChI Key: JJRHUGBHLANAGX-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine (CAS: 953409-99-9) is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a methyl group at position 6, and a methanesulfonylethyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their ability to mimic biological nucleobases .

Properties

CAS No.

1596975-64-2

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

4-chloro-6-methyl-2-(1-methylsulfonylethyl)pyrimidine

InChI

InChI=1S/C8H11ClN2O2S/c1-5-4-7(9)11-8(10-5)6(2)14(3,12)13/h4,6H,1-3H3

InChI Key

JJRHUGBHLANAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(C)S(=O)(=O)C)Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine involves several steps. One common method includes the reaction of 4-chloro-6-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1. Anticancer and Antidiabetic Agents

Research indicates that derivatives of pyrimidine, including 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine, serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). These compounds have been linked to the development of anticancer and antidiabetic medications. For instance, the synthesis of sulfonylurea derivatives often utilizes this pyrimidine derivative due to its ability to enhance pharmacological activity against certain diseases .

1.2. Mechanism of Action

The mechanism by which these compounds exert their effects typically involves inhibition of specific enzymes or receptors involved in disease pathways. For example, sulfonylureas act on the pancreatic beta cells to stimulate insulin secretion, making them effective for diabetes management .

Agrochemical Applications

2.1. Herbicides and Pesticides

This compound is also crucial in agrochemical formulations, particularly as an intermediate in the synthesis of herbicides. The compound's structure allows it to interact effectively with plant metabolic pathways, leading to herbicidal activity .

2.2. Synthesis of Herbicide Derivatives

The compound is often used in the production of sulfonylurea herbicides, which are known for their effectiveness in controlling a wide range of weeds while being less harmful to crops compared to traditional herbicides . This selectivity is vital for sustainable agricultural practices.

Comparative Analysis of Applications

Application AreaExamplesKey Benefits
PharmaceuticalsAnticancer drugs, antidiabetic agentsEnhances therapeutic efficacy
AgrochemicalsSulfonylurea herbicidesSelective weed control with reduced crop damage

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogs:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Structural Features Evidence Source
4-Chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine 1-Methanesulfonylethyl C₈H₁₀ClN₂O₂S 248.70 g/mol Sulfonyl group enhances polarity
4-Chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-methylpyrimidine (4-Chlorophenyl)methylsulfanyl C₁₂H₁₀Cl₂N₂S 285.19 g/mol Aryl-sulfanyl group increases lipophilicity
4-Chloro-2-(methoxymethyl)-6-methylpyrimidine Methoxymethyl C₇H₉ClN₂O 186.62 g/mol Ether linkage improves solubility
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine 1-(Methylsulfonyl)piperidin-4-yl C₁₁H₁₅ClN₂O₂S 289.78 g/mol Piperidine ring introduces conformational flexibility
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine 3-Methoxyphenyl C₁₂H₁₁ClN₂O 234.68 g/mol Aromatic ring enhances π-π interactions

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonylethyl group (electron-withdrawing) in the target compound contrasts with methoxymethyl (electron-donating) in , affecting reactivity and stability.
  • Lipophilicity : The (4-chlorophenyl)methylsulfanyl analog exhibits higher lipophilicity (logP ~3.5) compared to the target compound (logP ~1.8), as sulfanyl groups are less polar than sulfonyl groups.

Physicochemical and Stability Properties

Stability in Aqueous Media
  • However, related pyrimidines with sulfonyl groups (e.g., ) show moderate stability at neutral pH but degrade in alkaline conditions (T₁/₂ ~24–64 h at pH 7.4) .
  • Sulfanyl Analogs : Compounds like 4-chloro-2-[(4-chlorophenyl)methylsulfanyl]-6-methylpyrimidine are more stable in acidic environments but prone to oxidation under basic conditions.
Lipophilicity (logP)
  • Target Compound : Calculated logP ~1.8 (estimated using HPLC-derived methods similar to ).
  • Methoxymethyl Analog : Lower logP (~1.2) due to the hydrophilic methoxy group .
  • Piperidinyl-Sulfonyl Analog : Higher logP (~2.5) due to the hydrophobic piperidine ring .
Enzyme Inhibition
  • Target Compound: No direct activity data are available. However, sulfonyl-containing pyrimidines (e.g., ) inhibit acetylcholinesterase (AChE) by interacting with catalytic sites (IC₅₀ ~10–30 µM).
  • Chlorophenyl-Sulfanyl Analog : Exhibits weaker AChE inhibition (IC₅₀ >50 µM) due to steric hindrance from the bulky aryl group .
Antiviral and Antimicrobial Potential
  • Piperidinyl-Sulfonyl Analog: Demonstrated activity against influenza virus nonstructural protein 1 (NS1) in vitro (EC₅₀ ~5 µM) .
  • Methoxyphenyl Analog: Limited antimicrobial activity reported, with MIC >100 µg/mL against E. coli and S. aureus .

Biological Activity

4-Chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C8H10ClN2O2S
  • Molecular Weight : 222.69 g/mol
  • Structure : The compound features a chloro group and a methanesulfonyl ethyl side chain, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes, similar to other pyrimidine derivatives.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against drug-resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Effects on Cancer Cells
A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 was determined to be approximately 15 µM, indicating potent activity against these cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar to other pyrimidine derivatives, it may inhibit enzymes involved in nucleic acid synthesis.
  • Membrane Disruption : The compound's structure allows it to interact with lipid bilayers, leading to increased permeability and eventual cell death in bacteria.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest moderate bioavailability with rapid metabolic clearance in vivo. Toxicological assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to evaluate its safety profile comprehensively .

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